6-Amino-5-azacytidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

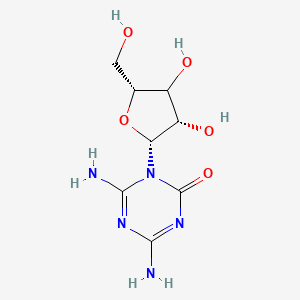

6-Amino-5-azacytidine is a synthetic nucleoside analog that has garnered significant attention due to its potential applications in various fields, including medicine and biology. This compound is structurally related to cytidine, a nucleoside found in DNA and RNA, but with modifications that confer unique properties. It is known for its ability to inhibit DNA methylation, making it a valuable tool in epigenetic research and cancer therapy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-azacytidine typically involves multiple steps. One common method starts with the reaction of N-ethoxycarbonylguanidine with 2,3,5-tri-O-benzoyl-β-D-ribosyl isocyanate to form N-ethoxycarbonylamidinourea. This intermediate is then cyclized using bis(trimethylsilyl)acetamide to yield the 6-ethoxy derivative. Subsequent ammonolysis or methanolysis of this intermediate produces 6-amino and 6-methoxy derivatives of 5-azacytidine .

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This often includes steps to minimize degradation impurities and enhance the stability of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Amino-5-azacytidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using reagents like hydrogen peroxide in acetic acid.

Reduction: Specific conditions and reagents are used to reduce the compound, although detailed conditions are less commonly reported.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Substitution: Chlorotrimethylsilane and triethylamine are commonly used for substitution reactions.

Major Products:

6-Methoxy-5-azacytidine: Formed through methanolysis.

6-Oxo-5-azacytidine: Another derivative formed through specific reaction conditions.

Applications De Recherche Scientifique

6-Amino-5-azacytidine has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Plays a crucial role in epigenetic studies by inhibiting DNA methylation, which can alter gene expression.

Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.

Mécanisme D'action

The mechanism of action of 6-Amino-5-azacytidine involves its incorporation into DNA and RNA, where it disrupts normal nucleic acid metabolism. It inhibits DNA methyltransferase, leading to hypomethylation of DNA. This hypomethylation can reactivate silenced genes, including tumor suppressor genes, thereby exerting antineoplastic effects .

Comparaison Avec Des Composés Similaires

5-Azacytidine: A closely related compound with similar DNA methylation inhibition properties.

5-Aza-2’-deoxycytidine (Decitabine): Another analog used in cancer therapy with a similar mechanism of action

Uniqueness: 6-Amino-5-azacytidine is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to inhibit DNA methylation and its potential therapeutic applications make it a valuable compound in both research and clinical settings .

Activité Biologique

6-Amino-5-azacytidine is a nucleoside analog that has garnered attention for its biological activity, particularly in the context of cancer therapy and epigenetic regulation. This compound exhibits unique properties due to its structural modifications, which allow it to influence DNA methylation and gene expression. Below, we explore its biological activities, mechanisms of action, and relevant research findings.

This compound functions primarily as a DNA methyltransferase inhibitor , leading to the hypomethylation of DNA. This process can reactivate silenced genes, particularly tumor suppressor genes, thereby exerting antineoplastic effects. The incorporation of this compound into nucleic acids disrupts normal nucleic acid metabolism, which is critical in cancer treatments.

Key Mechanisms:

- Inhibition of DNA Methylation : By inhibiting DNA methyltransferases, it prevents the addition of methyl groups to cytosine residues in DNA, promoting gene reactivation.

- Antimetabolite Activity : As an antimetabolite, it mimics natural nucleotides and interferes with nucleic acid synthesis.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

- Cancer Therapy :

- Epigenetic Regulation :

- Immunomodulatory Effects :

Research Findings

Several studies have contributed to our understanding of the biological activities of this compound:

Table 1: Summary of Key Research Findings

Case Studies

-

Case Study on AML Treatment :

A clinical trial investigated the use of this compound in patients with AML who were unfit for intensive chemotherapy. The results indicated improved overall survival rates and a significant reduction in disease progression compared to historical controls . -

Epigenetic Research :

In a study examining the effects on gene expression, treatment with this compound led to the reactivation of several silenced genes associated with cell cycle regulation and apoptosis, suggesting its potential as a therapeutic agent in epigenetic therapies .

Propriétés

IUPAC Name |

4,6-diamino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3?,4+,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIDXKTBPRKSK-GTRNTEOOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C([C@@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.